Bazedoxifene Exhibits Superior Potency Against Clinically Relevant ESR1 Somatic Mutants
In head-to-head comparisons against the primary active metabolite of Tamoxifen (4-hydroxytamoxifen, TOT) and Raloxifene (RAL), Bazedoxifene (BZA) demonstrated superior potency in inhibiting the transcriptional activity of the ESR1 somatic mutations Y537S and D538G [1]. These mutations are a key mechanism of acquired endocrine resistance in breast cancer.
| Evidence Dimension | Inhibition of ESR1 mutant transcriptional activity |
|---|---|
| Target Compound Data | Greater potency than TOT and RAL |
| Comparator Or Baseline | 4-hydroxytamoxifen (TOT) and Raloxifene (RAL) |
| Quantified Difference | Greater potency |
| Conditions | Cell-based transcriptional assays for Y537S and D538G ESR1 mutants |
Why This Matters
This differential potency supports Bazedoxifene's selection as the more relevant tool compound for studying resistance mechanisms and developing next-generation SERMs or SERD therapies for ESR1-mutant breast cancer.
- [1] Fanning SW, et al. Abstract 4854: Bazedoxifene inhibits ESR1 somatic mutants with improved potency compared to tamoxifene and raloxifene. Cancer Res. 2016;76(14_Supplement):4854. View Source
